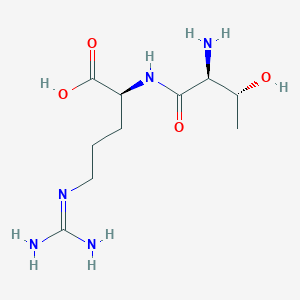

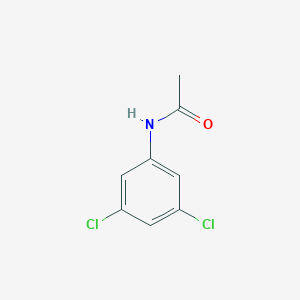

N-(3,5-dichlorophenyl)acetamide

Overview

Description

N-(3,5-dichlorophenyl)acetamide: is an organic compound with the molecular formula C8H7Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Acylation: One common method for synthesizing N-(3,5-dichlorophenyl)acetamide involves the acylation of 3,5-dichloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Schotten-Baumann Reaction: Another method involves the Schotten-Baumann reaction, where 3,5-dichloroaniline is reacted with acetyl chloride in the presence of an aqueous base like sodium hydroxide. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs the direct acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3,5-dichlorophenyl)acetamide can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloroaniline and acetic acid.

Oxidation: Oxidative reactions can convert the amide group to a nitro group, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

Hydrolysis: 3,5-dichloroaniline and acetic acid.

Oxidation: Nitro derivatives, though less common.

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for developing new bioactive molecules.

Medicine: While not a drug itself, this compound is used in medicinal chemistry to synthesize potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)acetamide largely depends on its application. In antimicrobial studies, it is believed to disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The exact molecular targets and pathways are still under investigation, but its chlorine atoms and acetamide group are thought to play crucial roles in its bioactivity.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)acetamide: Similar structure but with chlorine atoms at different positions, leading to different reactivity and bioactivity.

N-(3,5-dichlorophenyl)urea: Contains a urea group instead of an acetamide group, affecting its chemical properties and applications.

N-(3,5-dichlorophenyl)thiourea: Similar to the urea derivative but with a sulfur atom, leading to different biological activities.

Uniqueness: N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the benzene ring and the presence of the acetamide group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFSDFXPISTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185479 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31592-84-4 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031592844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

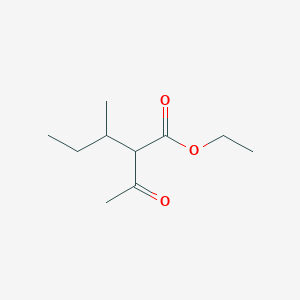

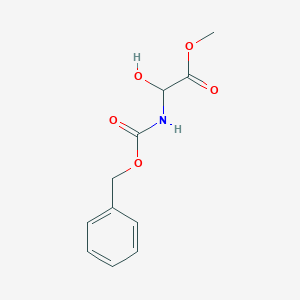

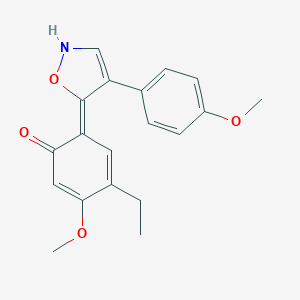

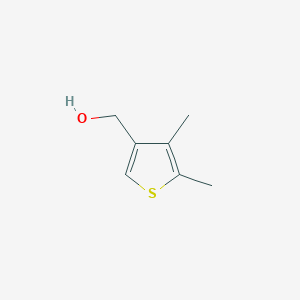

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-(3,5-dichlorophenyl)acetamide and how does it compare to similar compounds?

A1: this compound (C8H7Cl2NO) exhibits a planar molecular skeleton. [] This structural feature is shared with related amides like N-(3,5-Dimethylphenyl)acetamide (35DMPA) and 2-Chloro-N-(3,5-dichlorophenyl)acetamide. [, ] Despite the structural similarities, these compounds crystallize in different crystal systems. While this compound has one molecule in its asymmetric unit, 35DMPA has two. []

Q2: How do intermolecular interactions influence the crystal structure of this compound and its analogs?

A2: this compound molecules are linked together in the crystal structure through N—H⋯O hydrogen bonds, forming zigzag chains along the a axis. [] Similarly, 35DMPA molecules are organized into chains via N—H⋯O hydrogen bonds. [] In the case of 2-Chloro-N-(3,5-dichlorophenyl)acetamide, both N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds contribute to the stabilization of the crystal structure. These bonds run along the a axis. []

Q3: Has this compound been investigated as a potential therapeutic agent for any diseases?

A3: While the provided research focuses on the structural characteristics of this compound and its analogs, a derivative of this compound, N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), has been explored as a potential SARS-CoV-2 entry inhibitor. [] This derivative, along with other 2-anilinoquinazolin-4(3H)-one derivatives, demonstrated antiviral activity in a human ACE2 transgenic mouse model. []

Q4: What are the future research directions for this compound and related compounds?

A4: Further research on this compound could explore its potential applications beyond structural studies. Investigating its physicochemical properties, potential biological activities, and the structure-activity relationship of its derivatives could be promising areas for future exploration. For compounds like N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), further preclinical studies are needed to assess their safety and efficacy as potential antiviral agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)

![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)